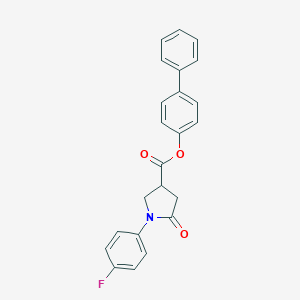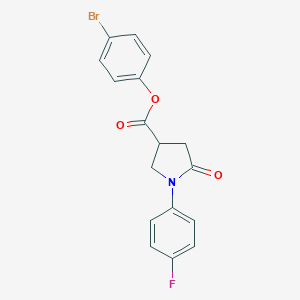
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as MT-2, is a synthetic peptide that is commonly used in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is primarily used for its ability to stimulate melanin production in the skin. However, MT-2 has also been shown to have a variety of other potential applications, including anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide acts on melanocortin receptors, specifically the MC1 receptor, to stimulate melanin production. The MC1 receptor is expressed on melanocytes in the skin and is responsible for regulating melanin synthesis. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide binds to the MC1 receptor and activates a signaling pathway that leads to increased production of melanin.
Biochemical and Physiological Effects
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has a variety of biochemical and physiological effects, including the stimulation of melanin production, anti-inflammatory effects, and potential neuroprotective effects. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have an effect on appetite and energy balance, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to stimulate melanin production in vitro and in vivo. This makes it a useful tool for studying the mechanisms of melanogenesis and for testing the efficacy of potential melanin-targeting therapies. However, one limitation of using 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is that it can be difficult to control the degree of melanin production, as this can vary depending on factors such as skin type and exposure to UV radiation.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for inflammatory conditions, such as psoriasis and rheumatoid arthritis. Additionally, there is interest in exploring the potential neuroprotective effects of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, as well as its effects on appetite and energy balance. Further research is also needed to better understand the mechanisms underlying the effects of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and to develop more effective methods for controlling melanin production in vitro and in vivo.
In conclusion, 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic peptide with a variety of potential applications in scientific research. Its ability to stimulate melanin production and its anti-inflammatory effects make it a useful tool for studying the mechanisms of melanogenesis and for exploring potential therapeutic applications. While there are limitations to its use, such as difficulty in controlling melanin production, there are many potential future directions for research on 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide.
Métodos De Síntesis
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective method for synthesizing 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide and other peptides.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is in the study of melanin production in the skin. 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to stimulate melanin production in vitro and in vivo, making it a useful tool for studying the mechanisms of melanogenesis. Additionally, 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-8-10-18(11-9-14)25-13-17(12-19(25)26)21(27)24-22-23-20(15(2)28-22)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3,(H,23,24,27) |
Clave InChI |
FXCOFZXXFARRRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)







